molecular formula C10H11NO2S B1377642 [5-(Aminomethyl)-2-thienyl](3-furyl)methanol CAS No. 1447964-91-1

[5-(Aminomethyl)-2-thienyl](3-furyl)methanol

Cat. No.: B1377642
CAS No.: 1447964-91-1
M. Wt: 209.27 g/mol
InChI Key: YMIVFQHLDCZDPY-UHFFFAOYSA-N
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Description

[5-(Aminomethyl)-2-thienyl](3-furyl)methanol is a useful research compound. Its molecular formula is C10H11NO2S and its molecular weight is 209.27 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-(Aminomethyl)-2-thienylmethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative phosphorylation and glycolysis, influencing the metabolic pathways within cells . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity and affecting the overall biochemical pathways.

Cellular Effects

The effects of 5-(Aminomethyl)-2-thienylmethanol on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling pathways such as the TCA cycle and oxidative phosphorylation . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell growth and differentiation.

Molecular Mechanism

At the molecular level, 5-(Aminomethyl)-2-thienylmethanol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, it has been observed to inhibit certain enzymes involved in the oxidative phosphorylation pathway, leading to a decrease in ATP production . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 5-(Aminomethyl)-2-thienylmethanol in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions, but its effects can vary over time. For instance, prolonged exposure to 5-(Aminomethyl)-2-thienylmethanol can lead to gradual changes in cellular metabolism and function . These changes are often associated with the compound’s degradation and the resulting metabolites.

Dosage Effects in Animal Models

In animal models, the effects of 5-(Aminomethyl)-2-thienylmethanol vary with different dosages. Low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of the compound have been associated with toxic effects, including alterations in liver enzyme activity and metabolic disturbances . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

5-(Aminomethyl)-2-thienylmethanol is involved in several metabolic pathways. It interacts with enzymes such as alcohol oxidase and formaldehyde dehydrogenase, influencing the methanol dissimilation pathway . These interactions can affect metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 5-(Aminomethyl)-2-thienylmethanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . This distribution is crucial for its biochemical activity and overall impact on cellular function.

Subcellular Localization

The subcellular localization of 5-(Aminomethyl)-2-thienylmethanol is essential for its activity and function. It can be localized to specific compartments such as the mitochondria, where it influences oxidative phosphorylation and other metabolic processes . The targeting signals and post-translational modifications that direct its localization are critical for its biochemical role.

Properties

IUPAC Name

[5-(aminomethyl)thiophen-2-yl]-(furan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c11-5-8-1-2-9(14-8)10(12)7-3-4-13-6-7/h1-4,6,10,12H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIVFQHLDCZDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(C2=CC=C(S2)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[5-(Aminomethyl)-2-thienyl](3-furyl)methanol
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[5-(Aminomethyl)-2-thienyl](3-furyl)methanol

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